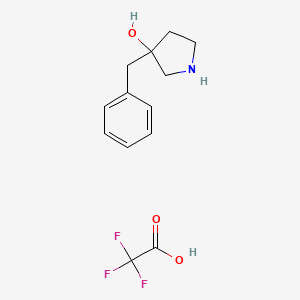

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid

Description

Background and Scientific Significance

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid stands as a representative member of the pyrrolidine derivative class, which has gained substantial recognition in contemporary medicinal chemistry research. The compound possesses the molecular formula C13H16F3NO3 and is registered under the Chemical Abstracts Service number 1803591-70-9. This particular derivative combines the structural elements of a five-membered nitrogen-containing heterocycle with a benzyl substituent and hydroxyl functionality, creating a versatile scaffold for pharmaceutical applications.

The scientific significance of this compound stems from the well-established importance of pyrrolidine derivatives in drug discovery and development. Pyrrolidine-containing compounds have demonstrated remarkable versatility as pharmacophore groups, exhibiting diverse biological activities including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant properties. The presence of the benzyl group and hydroxyl functionality in 3-benzylpyrrolidin-3-ol provides additional sites for molecular recognition and interaction with biological targets, enhancing its potential as a drug development intermediate.

The trifluoroacetic acid component of this salt form serves multiple purposes in pharmaceutical chemistry. Trifluoroacetic acid acts as a counterion, improving the compound's solubility and stability characteristics while facilitating purification and handling procedures. This salt formation is particularly valuable in medicinal chemistry applications where precise control over physicochemical properties is essential for biological evaluation and formulation development.

Research investigations have demonstrated that pyrrolidine derivatives continue to be utilized as intermediates in drug research and development studies for developing molecules that could serve as new drug candidates. The structural diversity achievable through modification of the pyrrolidine ring system, combined with the introduction of various substituents, has made these compounds indispensable tools in the medicinal chemist's arsenal for creating novel therapeutic agents.

Historical Context of Pyrrolidine Derivatives

The historical development of pyrrolidine chemistry traces back to the fundamental recognition of five-membered nitrogen-containing heterocycles as important structural motifs in natural products and synthetic pharmaceuticals. Pyrrolidine, also known as tetrahydropyrrole, represents one of the most significant heterocyclic compounds containing a five-membered nitrogen atom, forming the core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds.

The industrial production methods for pyrrolidine were established through the reaction of 1,4-butanediol and ammonia at temperatures of 165-200 degrees Celsius and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial synthesis approach demonstrated the commercial viability of pyrrolidine production, enabling large-scale manufacture for pharmaceutical applications.

Early synthetic methodologies for pyrrolidine derivatives involved treating 4-chlorobutan-1-amine with strong bases, establishing fundamental synthetic pathways that would later be expanded to include more sophisticated cyclization approaches. The development of cascade reactions for synthesizing five-membered nitrogen-heterocyclic rings of pyrrolidine derivatives represented a significant advancement in synthetic methodology, providing access to structurally diverse compounds.

The pharmaceutical significance of pyrrolidine derivatives became increasingly apparent through their presence in numerous natural alkaloids, including nicotine and hygrine, and their incorporation into synthetic drugs such as procyclidine and bepridil. The amino acids proline and hydroxyproline, which are structurally derivatives of pyrrolidine, further demonstrated the biological importance of this scaffold in natural systems.

Historical synthetic approaches to chiral 3-hydroxypyrrolidine compounds, which are closely related to 3-benzylpyrrolidin-3-ol, have evolved significantly over time. Early methods faced challenges related to optical purity and synthetic efficiency, leading to the development of improved processes that could meet industrial-scale production requirements. These advances laid the groundwork for the synthesis of more complex derivatives, including benzyl-substituted analogs.

Nomenclature, Classification, and Structural Overview

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base structure consists of a pyrrolidine ring, which is systematically named as tetrahydropyrrole, with specific substitution patterns that define its unique structural characteristics. The benzyl group attached to the carbon-3 position represents a phenylmethyl substituent, while the hydroxyl group at the same carbon creates a tertiary alcohol functionality.

The classification of this compound spans multiple chemical categories. As a heterocyclic compound, it belongs to the five-membered nitrogen-containing ring systems. As an alcohol, it exhibits the characteristic properties of tertiary alcohols due to the hydroxyl group attachment to a carbon bearing two other carbon substituents. The trifluoroacetic acid salt form classifies it additionally as an organic salt, specifically a trifluoroacetate salt.

Structurally, the compound exhibits several important features that contribute to its pharmacological potential. The pyrrolidine ring adopts a puckered conformation, providing three-dimensional structural diversity that can interact with biological targets through multiple binding modes. The benzyl substituent introduces aromatic character and potential for pi-pi interactions with biological systems. The hydroxyl functionality serves as both a hydrogen bond donor and acceptor, enhancing molecular recognition capabilities.

The molecular formula C13H16F3NO3 indicates the presence of 13 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms. The three fluorine atoms originate from the trifluoroacetic acid counterion, while the nitrogen and one oxygen atom are integral components of the pyrrolidine-based structure. The remaining oxygen atoms arise from the hydroxyl group and the carboxylate functionality of the trifluoroacetic acid.

Stereochemical considerations play a crucial role in the structural characterization of this compound. The carbon-3 position bearing both the benzyl and hydroxyl substituents represents a chiral center, creating the possibility for enantiomeric forms. The stereochemistry at this position significantly influences the compound's biological activity and pharmacological properties, making stereoselective synthesis and characterization essential for pharmaceutical applications.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the broader interest in pyrrolidine derivatives as versatile scaffolds for drug discovery and development. Recent investigations have emphasized the importance of pyrrolidine-containing compounds in addressing numerous health disorders, particularly in light of emerging side effects from existing drugs and increasing resistance of disease-causing microorganisms to current therapeutic agents.

Current synthetic methodologies for related compounds have focused on developing efficient, scalable processes that can meet the stringent requirements for pharmaceutical production. Recent advances in stereoselective synthesis have enabled the preparation of optically pure pyrrolidine derivatives with high chemical and optical purity, which represents a prerequisite for industrial pharmaceutical production and regulatory approval. These developments have particular relevance for 3-benzylpyrrolidin-3-ol derivatives, where stereochemical control is essential for biological activity.

Research trends in pyrrolidine chemistry have increasingly emphasized the development of hybrid molecules that combine pyrrolidine scaffolds with other pharmacologically active moieties. Studies have reported the synthesis of pyrrolidine derivatives incorporating various functional groups such as benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole substituents, demonstrating the versatility of the pyrrolidine framework for creating structurally diverse compounds.

Contemporary investigations have also focused on understanding structure-activity relationships within pyrrolidine derivative families. Research has revealed that the activity of pyrrolidine-containing compounds is significantly influenced by substituent patterns, particularly at the 3-position of the pyrrolidine ring. This finding has direct implications for 3-benzylpyrrolidin-3-ol derivatives, where the benzyl and hydroxyl substituents at this position are expected to play crucial roles in determining biological activity.

The current research landscape also encompasses advanced analytical methodologies for characterizing pyrrolidine derivatives. High-performance liquid chromatography techniques using chiral stationary phases have been developed for determining enantiomeric purity, while nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed structural characterization capabilities. These analytical advances support the rigorous characterization requirements for pharmaceutical development applications.

Recent studies have highlighted the potential of biotechnological approaches for synthesizing pyrrolidine derivatives. Enzymatic hydroxylation reactions using microorganisms such as Pseudomonas oleovorans have demonstrated the ability to prepare optically active benzyl-substituted pyrrolidine derivatives with high enantioselectivity. These biocatalytic approaches offer environmentally sustainable alternatives to traditional chemical synthesis methods while providing access to specific stereoisomers.

The integration of computational chemistry approaches into pyrrolidine research has provided new insights into molecular interactions and structure-activity relationships. Molecular docking studies and quantitative structure-activity relationship analyses have enabled researchers to predict biological activities and optimize compound designs before synthesis, improving the efficiency of drug discovery efforts involving pyrrolidine derivatives.

Properties

IUPAC Name |

3-benzylpyrrolidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C2HF3O2/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,12-13H,6-9H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTBVWWRXFWJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CC2=CC=CC=C2)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-70-9 | |

| Record name | 3-benzylpyrrolidin-3-ol; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Benzylpyrrolidin-3-ol, trifluoroacetic acid typically involves the reaction of benzylamine with pyrrolidine and trifluoroacetic acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.

Mechanism of Action

The mechanism of action of 3-Benzylpyrrolidin-3-ol, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The trifluoroacetate group plays a crucial role in enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (CAS 1198180-92-5)

This compound shares a pyrrolidine backbone with 3-Benzylpyrrolidin-3-ol but substitutes the benzyl group with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances electron-withdrawing effects, increasing acidity and metabolic stability compared to the benzyl group in the parent compound .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

This pyrrolidine derivative () incorporates a carboxylic acid group and a trifluoromethylphenylurea side chain. Unlike 3-Benzylpyrrolidin-3-ol, TFA, this compound exhibits dual functionality (acid and urea), enabling applications in kinase inhibition or as a chiral building block. Its higher molecular weight (466 g/mol) and purity (>99% LC) suggest utility in high-precision medicinal chemistry .

Key Research Findings

- Kinetic Studies : TFA cleaves benzhydryl-based sulfonamides 3× faster than benzyl-linked carbamates, highlighting linker-dependent reactivity in combinatorial chemistry .

- Synthetic Yield : Deprotection of Boc groups using TFA achieves 68–99% crude yields in peptide synthesis, outperforming hydrobromic acid in purity and scalability .

- Thermal Stability : TFA’s anhydride (CF₃CO)₂O is more reactive than acetic anhydride, enabling efficient trifluoromethylation of aromatic compounds .

Biological Activity

3-Benzylpyrrolidin-3-ol, trifluoroacetic acid (CAS Number: 1803591-70-9) is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a benzyl group and a trifluoroacetic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C13H16F3NO3

- Molecular Weight : 291.27 g/mol

- IUPAC Name : 3-benzylpyrrolidin-3-ol; 2,2,2-trifluoroacetic acid

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with pyrrolidine and trifluoroacetic acid under controlled conditions. This process often requires specific catalysts and temperature management to achieve optimal yields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The trifluoroacetate group enhances the compound's stability and reactivity, allowing it to form stable complexes that can modulate biochemical pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines are ongoing, with some evidence pointing towards cytotoxic effects in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., breast cancer) revealed that the compound induced apoptosis in a dose-dependent manner. Mechanistic studies indicated that it may act through the modulation of key signaling pathways involved in cell survival and proliferation.

Research Findings

Recent literature highlights the versatility of pyrrolidine derivatives in drug discovery. The unique structural features of this compound allow it to serve as a scaffold for developing novel therapeutics targeting various diseases, including metabolic disorders and cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Benzylpyrrolidin-3-ol, trifluoroacetic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the introduction of the benzyl group to the pyrrolidine ring followed by stabilization with trifluoroacetic acid (TFA). For example, fluorinated pyrrolidine derivatives are synthesized via nucleophilic substitution or cyclization reactions, with TFA used to protonate amines and enhance solubility . Purity can be ensured through techniques like HPLC (using TFA as an ion-pairing agent to improve peak resolution) and characterization via H/C NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction : Resolves crystal structures, particularly when TFA forms stable complexes (e.g., uranium-TFA-DMSO complexes) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of TFA at ~1670 cm) and hydrogen bonding interactions .

- NMR Spectroscopy : F NMR is critical for tracking fluorinated groups, while H NMR confirms proton environments in the benzyl and pyrrolidine moieties .

- Mass Spectrometry (MALDI-ToF) : Used for molecular weight confirmation, especially in peptide-related applications where TFA aids in ionization .

Advanced Research Questions

Q. How does trifluoroacetic acid's acidity influence its role in reactions involving 3-Benzylpyrrolidin-3-ol derivatives?

- Methodological Answer : TFA’s strong acidity (pKa ~0.23) arises from the electron-withdrawing trifluoromethyl group, which stabilizes the conjugate base. This property facilitates protonation of basic nitrogen atoms in pyrrolidine derivatives, enhancing electrophilicity during nucleophilic substitutions or cyclizations . Comparative studies with formic acid (pKa ~3.75) show TFA’s superior performance in Asp-Pro bond cleavage for protein analysis .

Q. What experimental design considerations are critical when using TFA in HPLC analysis of 3-Benzylpyrrolidin-3-ol derivatives?

- Methodological Answer :

- Chaotropic Effects : TFA disrupts hydrophobic interactions, improving analyte solubility and reducing peak broadening. Optimal concentrations (0.1–0.5% v/v) balance resolution and signal suppression in LC-MS .

- Central Composite Design (CCD) : Used to optimize factors like retention factor (), peak width, and chaotropic agent type (TFA vs. perchloric acid). For example, TFA’s ion-pairing capability enhances separation of hydrophilic analytes .

- Mobile Phase Compatibility : TFA’s volatility makes it suitable for MS detection, though formic acid may be preferred for reduced ion suppression .

Q. How can researchers address contradictions in stability data for 3-Benzylpyrrolidin-3-ol, TFA under varying storage conditions?

- Methodological Answer :

- Controlled Stability Studies : Monitor degradation kinetics via accelerated stability testing (e.g., 40°C/75% RH) using HPLC to track impurity profiles. TFA’s hygroscopicity necessitates anhydrous storage in amber glass to prevent hydrolysis .

- Contradiction Resolution : Conflicting data may arise from solvent composition (e.g., aqueous vs. organic phases). For instance, TFA in methanol-water mixtures shows greater stability than in pure aqueous solutions .

Q. What role does TFA play in stabilizing intermediates during the synthesis of fluorinated pyrrolidine derivatives?

- Methodological Answer : TFA acts as a protonating agent, stabilizing amine intermediates in multi-step syntheses. For example, in fluorinated pyrrolidines, TFA enhances the electrophilicity of carbonyl groups during cyclization, enabling high-yield formation of strained rings. Post-synthesis, TFA salts are often converted to free bases via neutralization with NaHCO .

Key Considerations for Researchers

- TFA’s Dual Role : Acts as both a reaction catalyst (via acidity) and a stabilizing agent (via complexation).

- Analytical Trade-offs : Balance TFA’s chromatographic benefits (peak sharpening) with MS signal suppression .

- Safety : TFA is corrosive; use in fume hoods with PPE. Store in glass containers away from moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.